molecular formula C20H15N5O B12211584 N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

Cat. No.: B12211584
M. Wt: 341.4 g/mol
InChI Key: KMRCBUIXFVVCMA-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a compound that features a tetrazole ring, which is known for its diverse biological applications. Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres of carboxylic acids, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is unique due to its specific combination of a tetrazole ring and a biphenyl carboxamide scaffold. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

2-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N5O/c26-20(19-12-5-4-11-18(19)15-7-2-1-3-8-15)22-16-9-6-10-17(13-16)25-14-21-23-24-25/h1-14H,(H,22,26)

InChI Key

KMRCBUIXFVVCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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